molecular formula C17H13NO3S B3169921 4-Methyl-2-(4-phenoxyphenyl)-1,3-thiazole-5-carboxylic acid CAS No. 938341-24-3

4-Methyl-2-(4-phenoxyphenyl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B3169921
CAS No.: 938341-24-3
M. Wt: 311.4 g/mol
InChI Key: NLZGBHXVPVIGFF-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-phenoxyphenyl)-1,3-thiazole-5-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenoxyphenyl group and a carboxylic acid functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-phenoxyphenyl)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors One common method is the reaction of 4-phenoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization in the presence of an acid catalyst to yield the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(4-phenoxyphenyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The phenoxyphenyl group can be reduced under specific conditions.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while reduction of the phenoxyphenyl group can produce phenyl derivatives.

Scientific Research Applications

4-Methyl-2-(4-phenoxyphenyl)-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(4-phenoxyphenyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The phenoxyphenyl group can enhance the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiazole: Lacks the carboxylic acid group, making it less versatile in certain reactions.

    4-Methylthiazole: Lacks the phenoxyphenyl group, reducing its binding affinity and specificity.

    2-(4-Phenoxyphenyl)thiazole: Similar structure but without the carboxylic acid group, limiting its applications in coordination chemistry and material science.

Uniqueness

4-Methyl-2-(4-phenoxyphenyl)-1,3-thiazole-5-carboxylic acid is unique due to the presence of both the phenoxyphenyl group and the carboxylic acid group. This combination enhances its chemical reactivity and binding properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-methyl-2-(4-phenoxyphenyl)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S/c1-11-15(17(19)20)22-16(18-11)12-7-9-14(10-8-12)21-13-5-3-2-4-6-13/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZGBHXVPVIGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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